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Compound of Interest

Compound Name: Barium phosphide (Ba3P2)

Cat. No.: B082334 Get Quote

For researchers, scientists, and drug development professionals, the accurate prediction of

material properties is paramount. This guide provides a comparative analysis of available

experimental data and theoretical models for Barium Phosphide (Ba₃P₂), a semiconductor with

potential applications in high-power and high-frequency electronics. Due to a notable lack of

extensive experimental data for Ba₃P₂, this guide incorporates data from analogous alkaline

earth phosphides, such as Calcium Phosphide (Ca₃P₂) and Strontium Phosphide (Sr₃P₂), to

establish a baseline for comparison and highlight areas ripe for further investigation.

Executive Summary
Barium Phosphide (Ba₃P₂) is recognized as a narrow-bandgap semiconductor, yet a significant

gap exists between theoretical predictions and experimental validation of its electronic, optical,

and mechanical properties. This guide synthesizes the limited available experimental data for

Ba₃P₂ and draws comparisons with theoretical calculations for related compounds to

underscore the critical need for comprehensive experimental studies. The validation of

theoretical models through robust experimental data is essential for accelerating the application

of Ba₃P₂ in advanced technologies.

Comparison of Structural Properties
Experimental data for the crystal structure of Ba₃P₂ is established, providing a solid foundation

for theoretical modeling.
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Property
Experimental Value
(Ba₃P₂)

Theoretical Model Citation

Crystal System Cubic -

Space Group I4̅3d -

Lattice Parameter (a) 9.7520(7) Å -

Electronic and Optical Properties: A Comparative
Overview
Direct experimental data on the electronic and optical properties of Ba₃P₂ is scarce. However,

theoretical studies on analogous compounds like Ca₃P₂ and Sr₃P₂ provide valuable insights

into the expected characteristics of Ba₃P₂. These compounds are predicted to be direct-

bandgap semiconductors with significant optical absorption in the visible spectrum, suggesting

their potential for photovoltaic applications.
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Property
Theoretical
Value
(Ca₃P₂)

Theoretical
Value
(Sr₃P₂)

Experiment
al Value
(Ba₃P₂)

Notes Citation

Band Gap

(GGA)

0.446 eV

(Direct)

0.62 eV

(Direct)
Not Available

GGA

calculations

are known to

underestimat

e band gaps.

[1]

Band Gap

(HSE06)

1.092 eV

(Direct)
Not Available Not Available

The HSE06

hybrid

functional

typically

provides

more

accurate

band gap

predictions.

[1]

Optical

Absorption

High in visible

region

High in visible

region
Not Available

High

absorption

suggests

potential for

optoelectroni

c

applications.

[1]

Mechanical Properties: An Estimation
Experimental data on the mechanical properties of Ba₃P₂ are not readily available. Based on

the properties of similar ceramic materials, Ba₃P₂ is expected to exhibit high hardness and a

significant bulk modulus. Theoretical calculations for related phosphides can provide initial

estimates, but experimental validation is crucial. For instance, theoretical studies on Mg₃P₂ and

Ca₃P₂ indicate that while both are mechanically stable, their ductility can differ.
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Property
Theoretical
Value
(Mg₃P₂)

Theoretical
Value
(Ca₃P₂)

Experiment
al Value
(Ba₃P₂)

Notes Citation

Mechanical

Stability
Stable Stable Not Available

Predicted

based on

first-principles

calculations.

[1]

Ductility/Brittl

eness
Ductile Brittle Not Available

Inferred from

the ratio of

bulk modulus

to shear

modulus.

[1]

Experimental Protocols
To bridge the gap between theory and experiment, the following standard methodologies are

recommended for characterizing the properties of Ba₃P₂.

Electronic Band Structure Determination
Angle-Resolved Photoemission Spectroscopy (ARPES): This technique directly probes the

electronic band structure of materials. A high-energy photon excites electrons from the

sample, and by measuring their kinetic energy and emission angle, the electron's binding

energy and momentum can be determined, mapping out the band dispersion.

Four-Probe Method: This method is used to measure the electrical resistivity of a

semiconductor as a function of temperature. From the temperature dependence of resistivity,

the band gap can be calculated.

Optical Properties Measurement
UV-Vis-NIR Spectroscopy: This technique measures the absorption, transmission, and

reflection of light as a function of wavelength. The resulting spectrum can be used to

determine the optical band gap and identify other electronic transitions.
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Ellipsometry: This method measures the change in polarization of light upon reflection from a

sample. It provides information about the dielectric function and refractive index of the

material.

Mechanical Properties Characterization
Nanoindentation: This technique is used to measure the hardness and elastic modulus of a

material. A sharp indenter is pressed into the material's surface, and the load and

displacement are continuously monitored.

Three-Point Bending Test: This method is used to determine the flexural strength and

modulus of a material. A rectangular beam of the material is supported at two points and a

load is applied to the center.

Workflow for Model Validation
The following diagram illustrates the logical workflow for the validation of theoretical models for

material properties using experimental data.

Theoretical Modeling Experimental Validation

Theoretical Prediction of Properties
(e.g., DFT Calculations)

Comparison of Theoretical and Experimental Data

Development of Computational Model Sample Synthesis and Characterization

Experimental Measurement of Properties

Model Refinement

Discrepancy

Validated Model for Ba₃P₂ Properties
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Workflow for validating theoretical models with experimental data.

Conclusion
The validation of theoretical models for Ba₃P₂ properties is currently hampered by a significant

lack of experimental data. While theoretical predictions for analogous compounds provide a

useful starting point, dedicated experimental investigations into the electronic, optical, and

mechanical properties of Ba₃P₂ are crucial. The methodologies outlined in this guide provide a

clear path forward for researchers to generate the necessary data to validate and refine

theoretical models, ultimately enabling the informed design and application of this promising

semiconductor material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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